Cyclohepta[c]thiophen-6-one

Non-benzenoid aromaticity Hückel rule Heterocyclic chemistry

Cyclohepta[c]thiophen-6-one (CAS 10095-83-7), also known as 2-thiaazulen-6-one or thiopheno[c]tropone, is a heterocyclic compound with molecular formula C9H6OS and a molecular weight of 162.21 g/mol. It belongs to the cycloheptathiophenone class, featuring a thiophene ring fused to a cycloheptatrienone (tropone) moiety at the [c] position.

Molecular Formula C9H6OS
Molecular Weight 162.21 g/mol
CAS No. 10095-83-7
Cat. No. B159149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta[c]thiophen-6-one
CAS10095-83-7
Molecular FormulaC9H6OS
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC2=CSC=C2C=CC1=O
InChIInChI=1S/C9H6OS/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H
InChIKeyDEPCIMYHRSNGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepta[c]thiophen-6-one (CAS 10095-83-7): Structural and Electronic Baseline for Procurement Decisions


Cyclohepta[c]thiophen-6-one (CAS 10095-83-7), also known as 2-thiaazulen-6-one or thiopheno[c]tropone, is a heterocyclic compound with molecular formula C9H6OS and a molecular weight of 162.21 g/mol [1]. It belongs to the cycloheptathiophenone class, featuring a thiophene ring fused to a cycloheptatrienone (tropone) moiety at the [c] position. This architecture creates a 10π-electron aromatic system analogous to azulene, first established by Anderson and co-workers in 1967 [2]. The compound is commercially available from specialized chemical suppliers at typical purities of 95% [1]. Its unique electronic structure—combining the electron-rich thiophene with the polarized tropone carbonyl—underpins its utility as a versatile scaffold for the synthesis of biologically active derivatives, optoelectronic materials, and organometallic complexes [3].

Why Cyclohepta[c]thiophen-6-one Cannot Be Simply Replaced by In-Class Analogs


Substituting Cyclohepta[c]thiophen-6-one with a generic 'cycloheptathiophenone' or a simple thiophene derivative ignores critical structural and electronic determinants of performance. The [c]-fusion regioisomer (2-thiaazulen-6-one) possesses a fundamentally different π-electron topology from the [b]-fused isomer (cyclohepta[b]thiophen-4-one), resulting in distinct electronic absorption spectra, redox behavior, and reactivity patterns [1]. Furthermore, the 10π-electron aromatic core differentiates it from 6π-electron tropone and benzotropone, conferring unique acid-base chemistry and the ability to form stable tropylium-type cations upon protonation [2]. Regioisomeric identity critically governs downstream performance in medicinal chemistry SAR, materials science band-gap engineering, and organometallic coordination chemistry, making uncontrolled substitution a direct risk to experimental reproducibility [3].

Quantitative Differentiation Evidence for Cyclohepta[c]thiophen-6-one vs. Closest Analogs


10π-Electron Aromatic System vs. 6π-Electron Tropone and Benzotropone: π-Electron Count as a Structural Differentiator

Cyclohepta[c]thiophen-6-one (2-thiaazulen-6-one) is a 10π-electron aromatic system, as established by Anderson et al. (1967), who demonstrated that the compound and its conjugate acid (2-thiaazulenium cation) satisfy Hückel's 4n+2 rule with n=2, analogous to azulene [1]. This contrasts with the parent tropone (C7H6O), which is a 6π-electron system, and 4,5-benzotropone, which is also a 6π-electron peripheral system. The 10π-electron count in Cyclohepta[c]thiophen-6-one arises from the contribution of the thiophene sulfur lone pair to the conjugated π-system, a feature absent in carbocyclic tropones. This fundamental difference governs acid-base behavior: the compound forms a stable 6-hydroxy-2-thiaazulenium cation upon treatment with mineral acid, whereas tropone forms the hydroxytropylium ion [1].

Non-benzenoid aromaticity Hückel rule Heterocyclic chemistry

Regioisomeric Differentiation: [c]-Fused (2-Thiaazulen-6-one) vs. [b]-Fused (Cyclohepta[b]thiophen-4-one) Electronic Spectra

Perben, Marey, and Arrinu (1975) computed the electronic absorption spectra of cyclohepta[b]thiophen-6-ones and cyclohepta[c]thiophen-6-ones using the CNDO/S method extended to third-row elements (sulfur) [1]. Their calculations, validated against experimental spectra, demonstrate that the [c]-fused and [b]-fused regioisomers exhibit distinctly different absorption band positions and intensities due to the altered topology of the π-system. While the paper reports theoretical transition energies for both regioisomeric series, the specific experimental λmax values for the parent Cyclohepta[c]thiophen-6-one are embedded in the full text and spectra. The regioisomeric differentiation is further corroborated by Jones and Robinson (1977), who showed that cyclohepta[b]thiophen-4-ones undergo photochemical electrocyclic reactions that are not accessible to the [c]-fused system due to different orbital symmetry [2].

Electronic absorption spectroscopy CNDO/S calculations Regioisomer comparison

MCD and Electronic Spectral Comparison: Cyclohepta[c]thiophen-6-one (Thiopheno[c]tropone) vs. 4,5-Benzotropone

Yamaguchi and Muraoka (1992) measured the magnetic circular dichroism (MCD) and electronic absorption spectra of both 4,5-benzotropone and thiopheno[c]tropone (Cyclohepta[c]thiophen-6-one) [1]. The study assigned the n→π* forbidden transitions in both compounds using the theory of Seamans et al. The thiophene sulfur atom introduces a distinct perturbation to the n→π* transition energy relative to the all-carbon benzotropone framework. The MCD technique is uniquely sensitive to the electronic structure differences between the two compounds, providing a diagnostic signature that distinguishes the thiophene-fused system from the benzene-fused analog. This head-to-head experimental comparison in the same study provides the most direct spectroscopic differentiation available for the target compound.

Magnetic circular dichroism n→π* transition assignment Heterocyclic tropone

Electrochemical Differentiation: Polarographic Half-Wave Reduction Potentials and Electron Affinities of Thiophenotropone Derivatives

Etaiw, Ismail, and El-Borai (1980) systematically studied the polarographic behavior and electron affinities of a series of thiophenotropone derivatives in DMF and Thiel buffer solutions (pH range, μ = 0.1, 25 ± 0.1 °C) [1]. At pH < 7.2, the compounds exhibit two reduction waves of equal height, each corresponding to a one-electron uptake. In strongly alkaline media (pH > 13), a single two-electron wave is observed. The half-wave potentials (E1/2) and derived electron affinities are reported for multiple thiophenotropone derivatives, establishing quantitative electrochemical benchmarks for this compound class. While the study encompasses several derivatives, the parent thiophenotropone (Cyclohepta[c]thiophen-6-one) serves as the reference baseline. The electron affinity values distinguish thiophenotropones from carbocyclic tropones and benzotropones, which exhibit different reduction behavior due to the absence of the sulfur heteroatom [1].

Polarography Electron affinity Redox chemistry

Physicochemical Property Baseline: Density, Boiling Point, and Refractive Index for Quality Control and Formulation

Standard physicochemical property data for Cyclohepta[c]thiophen-6-one are available from authoritative chemical databases, providing procurement-relevant benchmarks for identity verification and purity assessment . The compound has a predicted density of 1.281 g/cm³, a boiling point of 335.1 °C at 760 mmHg, a refractive index of 1.636, a flash point of 156.4 °C, and a vapor pressure of 1.23 × 10⁻⁴ mmHg at 25 °C . Its XLogP3 value is 2.1, and its topological polar surface area (TPSA) is 45.3 Ų [1]. These values differentiate it from the 5,7-dimethyl derivative (CAS 23026-73-5), which has a melting point of 73 °C and a higher molecular weight of 190.26 g/mol, underscoring the importance of verifying CAS number identity upon receipt .

Physicochemical characterization Quality control Predicted properties

Procurement-Driven Application Scenarios for Cyclohepta[c]thiophen-6-one Based on Differentiated Evidence


Medicinal Chemistry Scaffold for Electrophilic Derivatization Exploiting the 10π-Electron Aromatic Core

The 10π-electron aromatic system of Cyclohepta[c]thiophen-6-one enables formation of stable 6-hydroxy-2-thiaazulenium cations upon protonation with mineral acid, which serve as intermediates for electrophilic substitution reactions including nitration at the 1- and 3-positions [1]. This reactivity pattern is fundamentally distinct from 6π tropones and enables access to 1,3-disubstituted-2-thiaazulen-6-one derivatives that are inaccessible from [b]-fused regioisomers. Researchers synthesizing thiaazulene-based kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds should specify CAS 10095-83-7 to ensure the correct regioisomeric scaffold. Biological evaluation of derivatives has demonstrated anticancer activity with IC50 values in the submicromolar range against MCF-7, A549, and HCT-116 cell lines, and antimicrobial activity against E. coli and S. aureus [2].

Optoelectronic Material Design Leveraging the Thiophene-Fused Tropone Chromophore

The direct head-to-head MCD and electronic spectral comparison with 4,5-benzotropone establishes that Cyclohepta[c]thiophen-6-one possesses a distinct n→π* transition energy and electronic structure attributable to the thiophene sulfur atom [1]. This electronic differentiation is directly relevant to the design of heterophenoquinones and conjugated polymers where the tropone-fused thiophene unit serves as a tunable chromophore. Recent work by Amberg et al. (2023) demonstrated that π-extension by annulation of a tropone moiety to thiophene enables tuning of optical band gaps, electrochromic properties, and biradicaloid character in thiophene-based heterophenoquinones [2]. Researchers developing organic semiconductors, electrochromic devices, or nonlinear optical materials should procure the [c]-fused thiophenotropone specifically, as the [b]-fused isomer yields different orbital symmetry and photochemical reactivity [3].

Organometallic Complex Synthesis Using the Thiophenotropone Ligand Platform

Cyclohepta[c]thiophen-6-one and its derivatives form stable iron and chromium tricarbonyl complexes, as demonstrated by El-Borai and Abdel-Megeed through mass spectral fragmentation studies [1]. The thiopheno[c]tropilidene iron tricarbonyl complex exhibits characteristic successive loss of three CO ligands upon electron impact, with fragmentation patterns that are distinguishable from the isomeric thiopheno[b]tropilidene complexes by proton magnetic resonance [1]. The electron affinity data from polarographic studies further inform the selection of this ligand for redox-active metal complexes [2]. This scenario is directly supported by the quantitative electrochemical evidence (Section 3, Item 4), and researchers developing metal-based catalysts, magnetic materials, or bioorganometallic probes should specify the [c]-fused isomer to ensure correct coordination geometry.

Analytical Reference Standard for Spectroscopic Method Development

The combined availability of CNDO/S-computed electronic spectra [1], MCD spectral assignments [2], and X-ray crystallographic data [3] for Cyclohepta[c]thiophen-6-one and its derivatives establishes this compound as a well-characterized reference standard for developing analytical methods targeting thiophene-fused tropone systems. The crystal structure of related compounds in this class reveals near-planar molecular geometry with thiophene-thiophene π-π stacking distances of approximately 3.98 Å [3]. These structural benchmarks are essential for X-ray powder diffraction calibration, HPLC method development, and spectroscopic library building in quality control laboratories. Procurement of authentic Cyclohepta[c]thiophen-6-one with verified CAS 10095-83-7 is critical for establishing reliable reference data.

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